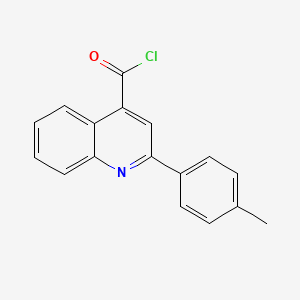

2-(4-methylphenyl)quinoline-4-carbonyl Chloride

Description

Properties

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPHGLNPZXQTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methylphenyl)quinoline-4-carbonyl Chloride can be achieved through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones using molecular iodine as a catalyst in ethanol . Another method employs a Friedlander heteroannulation process using nano zinc oxide as a catalyst under solvent-free conditions . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .

Chemical Reactions Analysis

2-(4-methylphenyl)quinoline-4-carbonyl Chloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimalarial Activity

Research has indicated that quinoline derivatives, including 2-(4-methylphenyl)quinoline-4-carbonyl chloride, exhibit promising antimalarial properties. A related series of quinoline-4-carboxamides was identified through phenotypic screening against Plasmodium falciparum, with compounds demonstrating moderate potency and favorable pharmacokinetic profiles. These studies emphasize the potential of quinoline derivatives in developing new antimalarial agents, particularly those that can inhibit translation elongation factors in the malaria parasite .

1.2 Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antibacterial activities. Structural modifications of compounds similar to this compound have shown increased efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Chemical Synthesis

2.1 Reactivity in Organic Synthesis

The carbonyl chloride functional group in this compound makes it highly reactive, facilitating various synthetic transformations. This compound can serve as an acylating agent in the synthesis of more complex organic molecules, which is crucial for developing pharmaceuticals and other chemical products .

2.2 Versatile Building Block

Due to its unique structure, this compound can act as a versatile building block in organic synthesis. It can be used to create derivatives with different substituents, leading to a range of compounds with varying biological activities and chemical properties .

Materials Science

3.1 Development of New Materials

The compound's reactive functional groups enable its use in developing new materials with specific properties. It has been noted for its potential applications in creating advanced polymers and other materials that require specific chemical functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)quinoline-4-carbonyl Chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-(4-methylphenyl)quinoline-4-carbonyl Chloride can be compared with other similar compounds, such as:

- 2-(4-methylphenyl)-4-quinolinecarbonyl chloride

- 4-quinolinecarbonyl chloride, 2-(4-methylphenyl)-

These compounds share similar structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific molecular interactions and its use in proteomics research .

Biological Activity

2-(4-Methylphenyl)quinoline-4-carbonyl chloride, also known as 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a quinoline core, which is known for diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C16H14ClN

- Molecular Weight : 316.19 g/mol

- Structure : The compound features a quinoline ring substituted with a chlorine atom and a para-methylphenyl group, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer effects by interacting with cellular targets involved in DNA replication and repair. Key findings include:

- Mechanism of Action : The compound inhibits specific enzymes crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests potential applications as an anti-cancer agent.

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce significant apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

The quinoline derivatives are recognized for their antimicrobial properties against a range of bacterial strains. Specific observations include:

- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies.

- Comparison with Other Compounds : When evaluated alongside other quinoline derivatives, this compound exhibited comparable or superior antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, often involving nucleophilic substitution processes:

- Reflux with Thionyl Chloride : This method facilitates the formation of the carbonyl chloride group from the corresponding quinoline precursor.

- Substitution Reactions : The compound can react with amines to form amides or with alcohols to yield esters, showcasing its versatility in generating biologically active derivatives.

Case Study 1: Anticancer Efficacy

A study assessed the effects of this compound on MCF-7 breast cancer cells. Flow cytometric analysis revealed:

- An increase in G1 phase cell population from 46.93% to 62.15%, indicating cell cycle arrest.

- A decrease in S and G2/M phases, supporting its role as an apoptosis inducer .

Case Study 2: Antimicrobial Evaluation

In a comparative study of various quinoline derivatives:

- The compound was tested against multiple bacterial strains using the agar diffusion method.

- Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | CHClN | Similar structure but different substituent; potential variations in activity |

| 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | CHClNO | Contains a carboxylic acid group; may exhibit different solubility |

| 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | CHClNO | Substituted at ortho position; distinct pharmacological properties |

Q & A

Q. What are the recommended synthetic routes for 2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A validated approach includes:

- Step 1: Condensation of 4-chloroquinoline-2-carboxylic acid derivatives with 4-methylphenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst in a DMF/K₂CO₃ system .

- Step 2: Activation of the carboxylic acid intermediate with thionyl chloride (SOCl₂) to form the acyl chloride .

- Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm completion using LC-MS. Isolate the product via column chromatography (silica gel, gradient elution).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR: Use deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal reference. Look for quinoline aromatic protons (δ 8.5–9.0 ppm) and methylphenyl signals (δ 2.4 ppm for CH₃) .

- FT-IR: Confirm carbonyl chloride (C=O stretch ~1750 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (EI/ESI): Verify molecular ion peaks (e.g., [M+H]+ at m/z 296.07 for C₁₈H₁₄ClNO) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent hydrolysis.

- Storage: Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).

- Data Collection: Use a Mo-Kα X-ray source (λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for structure solution and refinement. Key parameters: R1 < 0.05, wR2 < 0.15. Analyze bond angles and torsional strain to confirm the quinoline-carbonyl geometry .

Q. How do solvent polarity and catalyst choice impact the yield of cross-coupling reactions involving this compound?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling efficiency (yield >75%) compared to THF (yield ~50%) due to improved ligand solubility .

- Catalyst Screening: Pd(OAc)₂ with PCy₃ ligand reduces side reactions (e.g., homocoupling) compared to PPh₃-based systems.

- Kinetic Analysis: Use in situ IR to monitor aryl halide consumption rates.

Q. What strategies mitigate hydrolysis of the acyl chloride group during derivatization?

Methodological Answer:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots at the carbonyl carbon.

- Transition State Analysis: Compare activation energies for reactions with primary vs. secondary amines to rationalize selectivity .

Q. What pharmacological profiling methods are applicable for evaluating its bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.